Cas no 2665660-58-0 (5-Bromopyridine-3-thiol hydrochloride)
5-Bromopyridine-3-thiol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-bromopyridine-3-thiol;hydrochloride
- 2665660-58-0
- MFCD34178726
- AT25650
- 5-BROMOPYRIDINE-3-THIOL HCL
- BS-44794
- 5-Bromopyridine-3-thiol hydrochloride
-
- Inchi: 1S/C5H4BrNS.ClH/c6-4-1-5(8)3-7-2-4;/h1-3,8H;1H
- InChI Key: JIYFPWOJOWONCN-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(S)=C1.Cl
Computed Properties
- Exact Mass: 224.90146g/mol
- Monoisotopic Mass: 224.90146g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 78.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 13.9Ų
5-Bromopyridine-3-thiol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1003384-50mg |
5-Bromopyridine-3-thiol hydrochloride |
2665660-58-0 | 98% | 50mg |
$99.0 | 2024-04-20 | |
| Ambeed | A1003384-100mg |
5-Bromopyridine-3-thiol hydrochloride |
2665660-58-0 | 98% | 100mg |
$144.0 | 2024-04-20 | |
| Ambeed | A1003384-250mg |
5-Bromopyridine-3-thiol hydrochloride |
2665660-58-0 | 98% | 250mg |
$215.0 | 2024-04-20 | |
| Ambeed | A1003384-1g |
5-Bromopyridine-3-thiol hydrochloride |
2665660-58-0 | 98% | 1g |
$536.0 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1230232-1g |
5-Bromopyridine-3-thiol hydrochloride |
2665660-58-0 | 95% | 1g |
$700 | 2024-06-03 | |
| Aaron | AR01XDMO-50mg |
5-Bromopyridine-3-thiol hydrochloride |
2665660-58-0 | 98% | 50mg |
$106.00 | 2023-12-14 | |
| Aaron | AR01XDMO-100mg |
5-Bromopyridine-3-thiol hydrochloride |
2665660-58-0 | 98% | 100mg |
$100.00 | 2025-02-12 | |
| Aaron | AR01XDMO-250mg |
5-Bromopyridine-3-thiol hydrochloride |
2665660-58-0 | 98% | 250mg |
$150.00 | 2025-02-12 | |
| Aaron | AR01XDMO-1g |
5-Bromopyridine-3-thiol hydrochloride |
2665660-58-0 | 98% | 1g |
$374.00 | 2025-02-12 | |
| 1PlusChem | 1P01XDEC-100mg |
5-Bromopyridine-3-thiol hydrochloride |
2665660-58-0 | 98% | 100mg |
$116.00 | 2024-05-08 |
5-Bromopyridine-3-thiol hydrochloride Suppliers
5-Bromopyridine-3-thiol hydrochloride Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 5-Bromopyridine-3-thiol hydrochloride
Introduction to 5-Bromopyridine-3-thiol hydrochloride (CAS No: 2665660-58-0)
5-Bromopyridine-3-thiol hydrochloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 2665660-58-0, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural properties, combining a bromine substituent with a pyridine ring and a thiol group, make it a versatile building block for drug discovery and molecular engineering.
The structure of 5-Bromopyridine-3-thiol hydrochloride features a pyridine core, which is a common scaffold in many pharmaceuticals due to its ability to interact with biological targets. The presence of a bromine atom at the 5-position and a thiol group at the 3-position introduces reactive sites that can be further functionalized. This dual reactivity makes the compound particularly valuable for constructing complex molecules, such as inhibitors or agonists targeting specific enzymes or receptors.
In recent years, 5-Bromopyridine-3-thiol hydrochloride has been extensively studied for its potential applications in medicinal chemistry. One of the most notable areas of research involves its use in the development of small-molecule drugs that modulate protein-protein interactions. The thiol group, being nucleophilic, can participate in disulfide bond formation or undergo oxidation-reduction reactions, which are critical for designing molecules with specific biological activities.
Moreover, the bromine substituent in 5-Bromopyridine-3-thiol hydrochloride provides a handle for further chemical modifications via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many approved drugs. For instance, recent studies have demonstrated the utility of this compound in synthesizing novel kinase inhibitors, which are essential for treating cancers and inflammatory diseases.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds like 5-Bromopyridine-3-thiol hydrochloride. Researchers have leveraged its scaffold to develop molecules with enhanced binding affinity and selectivity. For example, derivatives of this compound have shown promise in targeting Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell signaling pathways. Such discoveries underscore the compound's significance as a pharmacophore in designing next-generation therapeutics.
The synthetic pathways for 5-Bromopyridine-3-thiol hydrochloride have also been optimized to improve yield and purity. Modern synthetic techniques, including transition-metal catalysis and flow chemistry, have enabled more efficient production processes. These advancements not only reduce costs but also facilitate large-scale synthesis for industrial applications. Additionally, green chemistry principles have been incorporated into these synthetic routes to minimize environmental impact.
In the realm of biochemical research, 5-Bromopyridine-3-thiol hydrochloride has been used to probe enzyme mechanisms and develop enzyme inhibitors. Its reactivity allows for the creation of probes that can label specific proteins or enzymes, aiding in structural biology studies. For instance, researchers have employed this compound to study the active sites of thioredoxin reductase, an enzyme crucial for cellular redox balance. Such studies contribute to our understanding of metabolic pathways and potential therapeutic targets.
The pharmacological properties of derivatives derived from 5-Bromopyridine-3-thiol hydrochloride continue to be explored across various therapeutic areas. In addition to oncology and immunology, this compound has shown potential in neurodegenerative diseases such as Alzheimer's and Parkinson's. By modifying its structure to enhance solubility or target specificity, researchers aim to develop treatments that address unmet medical needs. The versatility of this scaffold ensures its continued relevance in drug development pipelines.
As our understanding of disease mechanisms evolves, so does the demand for innovative molecular tools like 5-Bromopyridine-3-thiol hydrochloride (CAS No: 2665660-58-0). The integration of computational chemistry and artificial intelligence has further accelerated the discovery process by predicting novel derivatives with desired properties. This synergy between experimental chemistry and computational methods is reshaping how new drugs are designed and validated.
Finally, the commercial availability of high-purity forms of 5-Bromopyridine-3-thiol hydrochloride from reputable suppliers ensures that researchers worldwide can access this valuable building block without compromising quality. Manufacturers adhere to stringent regulatory standards to guarantee consistency and safety, supporting reproducible scientific outcomes across different laboratories.
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